3-Phenyl-5-benzoyl-2-thioxo-4-thiazolinone
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Overview
Description
3-Phenyl-5-benzoyl-2-thioxo-4-thiazolinone is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-benzoyl-2-thioxo-4-thiazolinone typically involves the reaction of appropriate benzoyl and phenyl derivatives with thioamide compounds under controlled conditions. One common method includes the cyclization of N-phenylthiourea with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-benzoyl-2-thioxo-4-thiazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Potential applications in cancer treatment due to its cytotoxic properties. Also studied for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-benzoyl-2-thioxo-4-thiazolinone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds like 2-thioxo-4-thiazolidinone and 4,4’-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfone share similar structural features and biological activities.
Thiazole Derivatives: Compounds such as thiazole and its derivatives also exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-Phenyl-5-benzoyl-2-thioxo-4-thiazolinone stands out due to its specific combination of phenyl and benzoyl groups, which contribute to its unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H11NO2S2 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-benzoyl-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11NO2S2/c18-13(11-7-3-1-4-8-11)14-15(19)17(16(20)21-14)12-9-5-2-6-10-12/h1-10,14H |
InChI Key |
GWFLQAMVJPUPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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